Foramidocillin
Description
Foramidocillin is a semi-synthetic β-lactam antibiotic derived from 6-aminopenicillanic acid (6-APA) via chemical modification at the C-6 position. Its distinguishing feature is the presence of a 6α-formamido group (NHCHO) on the penicillin nucleus, a structural alteration designed to enhance stability against β-lactamases and broaden antimicrobial activity . This modification differentiates it from classical penicillins like amoxicillin and methicillin, which lack substituents at the 6α position. This compound’s development aimed to address limitations in older β-lactams, particularly resistance in Gram-negative pathogens.
Propriétés
Formule moléculaire |
C24H28N6O10S |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N6O10S/c1-4-28-7-8-29(18(36)17(28)35)22(40)26-14(11-5-6-12(32)13(33)9-11)16(34)27-24(25-10-31)20(39)30-15(19(37)38)23(2,3)41-21(24)30/h5-6,9-10,14-15,21,32-33H,4,7-8H2,1-3H3,(H,25,31)(H,26,40)(H,27,34)(H,37,38)/t14?,15-,21+,24+/m0/s1 |
Clé InChI |
BLHZPPIRNRDRSC-YZAVLOLCSA-N |
SMILES isomérique |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC=O |
SMILES canonique |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC=O |
Synonymes |
BRL 36650 BRL-36650 fomidacillin foramidocillin formidacillin sodium 6 beta-(D-2-(4-ethyl-2,3-dioxopiperazine-1-yl)carbonylamino)-2-(3,4-dihydroxyphenyl)acetamido-6 alpha-formamido-penicillinate |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Temocillin
- Structural Feature : Contains a 6α-methoxy group (OMe) instead of the formamido group in Foramidocillin .
- Activity: Temocillin exhibits narrow-spectrum activity against Enterobacteriaceae but is ineffective against Pseudomonas aeruginosa and Gram-positive bacteria.
- Pharmacokinetics : Long half-life (~5 hours) due to high protein binding, enabling once-daily dosing.
Amoxicillin
- Structural Feature : Lacks a 6α-substituent, making it susceptible to hydrolysis by β-lactamases.
- Activity : Broad-spectrum against Gram-positive bacteria and some Gram-negative strains but ineffective against β-lactamase-producing organisms. Often combined with β-lactamase inhibitors (e.g., clavulanic acid) to enhance efficacy .
Piperacillin
- Structural Feature : A ureido-penicillin with a bulky side chain at the 6α position, enhancing antipseudomonal activity.
- Activity: Broad-spectrum coverage, including P. aeruginosa, but requires co-administration with tazobactam to counteract β-lactamase resistance.
Comparative Efficacy and Resistance Profiles
Table 1: In Vitro Activity Against Key Pathogens
| Compound | Enterobacteriaceae (ESBL-) | ESBL+ Enterobacteriaceae | P. aeruginosa | Gram-Positive Bacteria |
|---|---|---|---|---|
| This compound | +++ | ++ | + | + |
| Temocillin | +++ | + | - | - |
| Amoxicillin | ++ | - | - | +++ |
| Piperacillin | +++ | - | +++ | ++ |
Key: +++ (high activity), ++ (moderate), + (low), - (none)
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Temocillin | Amoxicillin | Piperacillin |
|---|---|---|---|---|
| Half-life (hours) | 3.5–4.5 | 4.5–5.5 | 1–1.5 | 0.8–1.2 |
| Protein Binding (%) | 85–90 | 85–90 | 18–20 | 16–30 |
| Renal Excretion (%) | 60–70 | 70–80 | 75–85 | 50–60 |
Resistance Mechanisms
- This compound: Resistance arises primarily via mutations in penicillin-binding proteins (PBPs) or overexpression of efflux pumps, as seen in Acinetobacter baumannii .
- Temocillin : Vulnerable to ESBLs and carbapenemases but stable against AmpC β-lactamases.
- Piperacillin : Rapid hydrolysis by ESBLs and carbapenemases necessitates inhibitor combinations.
Clinical and Regulatory Considerations
- Clinical Trials: this compound’s in vivo efficacy has been demonstrated in murine models for urinary tract infections caused by ESBL-producing E.
- Regulatory Status : Unlike Temocillin (approved in Europe for multidrug-resistant infections), this compound is investigational. Its development aligns with guidelines requiring comparative assessments against reference products (e.g., structural analogs) for safety and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
